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  • Product: Methyl 4-(bromomethyl)-2-hydroxybenzoate
  • CAS: 83908-06-9

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Bromomethyl-2-hydroxybenzoic Acid Methyl Ester

This guide details the chemical profile, synthesis, and application of 4-bromomethyl-2-hydroxybenzoic acid methyl ester (CAS: 83908-06-9), a specialized intermediate in medicinal chemistry. Executive Summary 4-Bromomethy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical profile, synthesis, and application of 4-bromomethyl-2-hydroxybenzoic acid methyl ester (CAS: 83908-06-9), a specialized intermediate in medicinal chemistry.

Executive Summary

4-Bromomethyl-2-hydroxybenzoic acid methyl ester (also known as Methyl 4-(bromomethyl)salicylate ) is a high-value bifunctional building block. Its structure combines a reactive benzylic bromide with a salicylate core (phenol + methyl ester), making it a versatile scaffold for synthesizing heterocyclic drugs, particularly chromones , coumarins , and benzofurans .

Unlike simple benzyl bromides, the presence of the ortho-hydroxyl group allows for intramolecular cyclization strategies, rendering this compound critical for fragment-based drug discovery (FBDD) and the synthesis of PPAR agonists and antimicrobial agents.

Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name Methyl 4-(bromomethyl)-2-hydroxybenzoate
CAS Number 83908-06-9
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Reactivity Class Alkylating agent (Benzylic halide), Lachrymator
Storage 2–8°C, under inert gas (Argon/Nitrogen), protect from light

Synthetic Route: Radical Bromination

The industrial and laboratory standard for synthesizing this compound is the Wohl-Ziegler bromination of methyl 4-methylsalicylate. This pathway is preferred over direct bromination with elemental bromine (


) to avoid electrophilic aromatic substitution on the activated phenol ring.
Reaction Mechanism

The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (AIBN or Benzoyl Peroxide). The mechanism proceeds via a radical chain reaction:

  • Initiation: Homolytic cleavage of the initiator generates radicals.

  • Propagation: Abstraction of a hydrogen atom from the benzylic methyl group, followed by reaction with

    
     (generated in situ from NBS) to install the bromine.
    
  • Selectivity: The ortho-hydroxyl group is often protected (e.g., as an acetate) or left free if conditions are carefully controlled to prevent ring bromination.

Experimental Protocol (Optimized)

Reagents:

  • Methyl 4-methylsalicylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Solvent: Carbon Tetrachloride (

    
    ) or Methyl Formate/Acetonitrile (Greener alternative)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Dissolution: Dissolve Methyl 4-methylsalicylate (10 mmol) in anhydrous solvent (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (76°C for

    
     or 82°C for MeCN) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The succinimide byproduct will float to the top (
    
    
    
    ) or precipitate.
  • Workup: Cool to room temperature. Filter off the succinimide solid. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from cyclohexane or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product.

Critical Note: If the phenol is unprotected, avoid using excess NBS to prevent bromination at the C3 or C5 aromatic positions.

Reactivity & Visualization

The compound's utility stems from its three distinct reactive sites:

  • Benzylic Bromide: Highly susceptible to

    
     displacement by amines, thiols, and alkoxides.
    
  • Phenolic Hydroxyl: Nucleophilic; participates in cyclization.

  • Methyl Ester: Electrophilic; suitable for hydrolysis or amidation.

Pathway Visualization (Graphviz)

G Start Methyl 4-methylsalicylate Product Methyl 4-(bromomethyl)- 2-hydroxybenzoate (CAS 83908-06-9) Start->Product Reflux, 4-6h NBS NBS / AIBN (Radical Bromination) NBS->Product Heterocycle Benzofurans / Chromones (Cyclization) Product->Heterocycle Base (K2CO3) + Nucleophile Drug PPAR Agonists / Anticoagulants Heterocycle->Drug MedChem Optimization

Caption: Synthetic flow from precursor to bioactive scaffolds via radical bromination and subsequent cyclization.

Applications in Drug Discovery

Synthesis of PPAR Agonists

The 4-bromomethyl moiety allows for the attachment of lipophilic tails, a common feature in Peroxisome Proliferator-Activated Receptor (PPAR) agonists used for treating dyslipidemia. The salicylate core mimics the acidic headgroup required for receptor binding.

Fragment-Based Drug Discovery (FBDD)

Researchers use this compound to synthesize libraries of 4-substituted salicylates . By displacing the bromide with various amines, scientists generate "salicyl-linker" fragments that can probe protein binding pockets.

Heterocycle Formation
  • Coumarins: Reaction with activated methylene compounds followed by cyclization.

  • Benzofurans: Intramolecular etherification after alkylation of the benzylic position.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.

  • Skin Corrosive: Causes severe skin burns and eye damage. Double-gloving (Nitrile) and eye protection are mandatory.

  • Stability: The C-Br bond is sensitive to light and moisture. Hydrolysis yields the corresponding benzyl alcohol. Store in amber vials under nitrogen.

References

  • ChemicalBook. (2025). Methyl 4-(bromomethyl)-2-hydroxybenzoate - CAS 83908-06-9 Properties and Safety. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Benzoic acid, 4-(bromomethyl)-, methyl ester (Analogous Reactivity Data). Retrieved from

  • Organic Chemistry Portal. (2023). Wohl-Ziegler Reaction: Allylic and Benzylic Bromination. Retrieved from

  • BenchChem. (2025).[1] Synthesis of Methyl Salicylate Derivatives: A Detailed Guide. Retrieved from

Sources

Exploratory

A Technical Guide to the Structural and Reactive Differences Between Methyl 4-bromomethylsalicylate and Methyl 4-bromosalicylate

Executive Summary In the landscape of medicinal chemistry and organic synthesis, salicylate derivatives serve as pivotal structural motifs and versatile intermediates. While seemingly similar in nomenclature, methyl 4-br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, salicylate derivatives serve as pivotal structural motifs and versatile intermediates. While seemingly similar in nomenclature, methyl 4-bromomethylsalicylate and methyl 4-bromosalicylate possess fundamentally different chemical architectures that dictate vastly divergent reactivity and strategic utility. This guide elucidates these core differences, moving from foundational structural analysis to the practical implications for synthesis and application. The critical distinction lies in the location of the bromine atom: on a benzylic carbon in the former and directly on the aromatic ring in the latter. This single positional change transforms the molecule from a highly reactive alkylating agent into a stable scaffold suitable for cross-coupling reactions, a distinction crucial for rational molecular design and synthetic route planning.

Fundamental Structural Analysis: Aryl vs. Benzylic Halides

The foundation of the functional disparity between these two molecules is the hybridization of the carbon atom bonded to the bromine. This structural nuance is the primary determinant of their chemical behavior.

  • Methyl 4-bromosalicylate is an aryl bromide . The bromine atom is directly bonded to an sp²-hybridized carbon of the benzene ring.

  • Methyl 4-bromomethylsalicylate is a benzylic bromide . The bromine atom is bonded to an sp³-hybridized carbon of a methyl group, which is adjacent to the benzene ring.

This difference is visualized below.

resonance_aryl cluster_A cluster_B A Aryl Bromide Structure B Resonance Contributor (Partial Double Bond) A->B Resonance struct_A struct_B

Figure 2: Resonance in methyl 4-bromosalicylate imparts partial double-bond character to the C-Br bond, increasing its stability.

Consequently, methyl 4-bromosalicylate does not readily react with nucleophiles. Instead, its synthetic value lies in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the C-Br bond is activated through an oxidative addition mechanism.

The High Reactivity of the Benzylic C-Br Bond

Conversely, methyl 4-bromomethylsalicylate is highly susceptible to nucleophilic substitution. The C(sp³)-Br bond is a prime electrophilic site for two key reasons:

  • Good Leaving Group: The bromide ion (Br⁻) is a stable species and therefore an excellent leaving group. [1]2. Carbocation Stabilization: In an Sₙ1 pathway, the departure of the bromide ion generates a benzylic carbocation. This intermediate is highly stabilized by resonance, as the positive charge is delocalized across the adjacent aromatic ring. [1][2]This delocalization significantly lowers the activation energy for carbocation formation, accelerating the reaction. [1]Even in an Sₙ2 pathway, the π-system of the ring helps to stabilize the transition state.

resonance_benzyl cluster_A cluster_B cluster_C cluster_D A Benzylic Carbocation B Resonance Contributor 1 A->B Resonance C Resonance Contributor 2 B->C D Resonance Contributor 3 C->D struct_A struct_B struct_C struct_D

Figure 3: Resonance stabilization of the benzylic carbocation intermediate facilitates rapid Sₙ1 reactions.

This inherent reactivity makes methyl 4-bromomethylsalicylate an excellent alkylating agent, readily reacting with a wide array of nucleophiles such as amines, alcohols, thiols, and carbanions. [1]

Summary of Reactivity
FeatureMethyl 4-bromosalicylate (Aryl)Methyl 4-bromomethylsalicylate (Benzylic)
Reactive Site C(sp²)-Br bond on the aromatic ringC(sp³)-Br bond on the methyl side-chain
Primary Reactivity Resistant to nucleophilic substitutionHighly susceptible to Sₙ1 and Sₙ2 reactions [1]
Typical Reactions Suzuki, Heck, Buchwald-Hartwig, Sonogashira cross-couplingNucleophilic substitution with O, N, S, C nucleophiles
Typical Reagents Palladium or Nickel catalysts, bases, boronic acids/estersAmines, alkoxides, thiolates, enolates
Role in Synthesis Stable scaffold for building molecular complexityReactive electrophile for linking/alkylation

Synthetic Strategies and Considerations

The divergent reactivity profiles necessitate distinct synthetic approaches. The choice of brominating agent and reaction conditions is paramount and directly reflects the targeted C-H bond.

workflow cluster_path1 Aryl Bromination Path cluster_path2 Benzylic Bromination Path A Methyl Salicylate B Methyl 4-bromosalicylate A->B Electrophilic Aromatic Substitution (e.g., Br₂, Lewis Acid) C Methyl 4-methylsalicylate (Methyl p-cresotinate) D Methyl 4-bromomethylsalicylate C->D Free Radical Bromination (e.g., NBS, AIBN)

Figure 4: Divergent synthetic workflows for accessing the target aryl and benzylic bromides.

Protocol: Synthesis of an Aryl Bromosalicylate

This protocol is adapted from the synthesis of the analogous methyl 5-bromosalicylate and illustrates the principles of electrophilic aromatic substitution. [3] Objective: To introduce a bromine atom directly onto the aromatic ring of methyl salicylate.

Methodology:

  • Dissolution: Dissolve methyl salicylate (1.0 eq) in a suitable chlorinated solvent (e.g., chloroform or dichloromethane) in a round-bottom flask equipped with a dropping funnel and stir bar. Cool the mixture to 0-10 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (1.05-1.1 eq) in the same solvent. Add this solution dropwise to the stirred methyl salicylate solution over several hours, maintaining the low temperature. Causality: The hydroxyl and methoxycarbonyl groups are ortho, para-directing. Bromination occurs at the position para to the strongly activating -OH group. Slow addition and low temperature control the reaction rate and prevent over-bromination.

  • Quenching & Workup: After the addition is complete, stir for an additional hour. Wash the reaction mixture sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize any HBr), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure methyl 4-bromosalicylate.

Protocol: Synthesis of a Benzylic Bromosalicylate

This protocol is based on the well-established Wohl-Ziegler reaction for benzylic bromination, adapted from a similar procedure. [4] Objective: To selectively introduce a bromine atom onto the benzylic methyl group of methyl 4-methylsalicylate.

Methodology:

  • Setup: To a solution of methyl 4-methylsalicylate (1.0 eq) in a non-polar solvent (e.g., carbon tetrachloride or chlorobenzene) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.0-1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Causality: The reaction proceeds via a free-radical chain mechanism. The initiator generates a small population of radicals upon heating or UV irradiation, which then propagates the reaction by abstracting a benzylic hydrogen.

  • Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC or GC-MS. The reaction is often indicated by the consumption of the denser NBS, which is replaced by the less dense succinimide floating at the surface.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Isolation & Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl 4-bromomethylsalicylate, is often used directly due to its lachrymatory nature and reactivity, but can be purified by careful chromatography or recrystallization if necessary.

Strategic Applications in Drug Discovery

The choice between these two reagents is a strategic one, dictated entirely by the synthetic goal.

  • Methyl 4-bromosalicylate as a Core Scaffold: This compound is ideal when the salicylate moiety is a fixed core onto which other fragments will be built. Its stability allows for its C-Br bond to be selectively addressed by powerful cross-coupling chemistry without disturbing the rest of the molecule. It is a key intermediate for creating complex molecules, including potential anti-inflammatory and antimicrobial agents. [5][6]

  • Methyl 4-bromomethylsalicylate as a Reactive Linker: This reagent is used when the goal is to attach the methyl salicylate pharmacophore onto a pre-existing molecule that contains a nucleophilic handle (e.g., an amine on a protein ligand). Its high reactivity ensures efficient coupling under mild conditions. It is used in the preparation of aldose reductase inhibitors and potential anti-HIV agents. [7]

Spectroscopic Distinction

Unequivocal identification in the lab is straightforward using standard spectroscopic techniques.

TechniqueMethyl 4-bromosalicylateMethyl 4-bromomethylsalicylateKey Differentiator
¹H NMR Aromatic protons show coupling patterns consistent with a 1,2,4-trisubstituted ring. No aliphatic protons other than the methyl ester singlet (~3.9 ppm).Aromatic protons show a different substitution pattern. A sharp singlet for the -CH₂Br group appears in the benzylic region (~4.5 ppm).Presence of the benzylic -CH₂Br singlet at ~4.5 ppm.
¹³C NMR A carbon signal for the C-Br bond appears in the aromatic region (~110-120 ppm).A carbon signal for the -CH₂Br appears in the aliphatic region (~30-35 ppm).Aliphatic vs. aromatic carbon signal for the C-Br bond.
Mass Spec (EI) Molecular ion peak at m/z 230/232 (1:1 ratio for Br isotopes). Fragmentation involves loss of -OCH₃ and CO.Molecular ion peak at m/z 244/246. A prominent fragment corresponds to the loss of Br (M-79/81), leading to a stable benzylic cation.Different molecular ion peaks and a characteristic loss of Br fragment.

Conclusion

The distinction between methyl 4-bromomethylsalicylate and methyl 4-bromosalicylate is a textbook example of how structure dictates function in organic chemistry. One is a stable, planar aryl halide, ideal for constructing molecular frameworks via cross-coupling. The other is a reactive benzylic halide, perfectly suited for alkylating nucleophiles to introduce a salicylate-containing side chain. For the drug development professional and the synthetic chemist, recognizing this fundamental difference is not merely an academic exercise; it is essential for the intelligent design of synthetic routes, the prediction of reaction outcomes, and the successful creation of novel, complex chemical entities.

References

  • Protheragen. Methyl 4-Bromosalicylate.
  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
  • Quora. Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?
  • Chemrio. p-Brom-salicylsaeure-methylester; 4-bromo-2-hydroxy-benzoic acid methyl ester.
  • Organic Chemistry Portal. Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane.
  • Santa Cruz Biotechnology. Methyl 5-bromo-4-chlorosalicylate | CAS 55488-81-8 | SCBT.
  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution.
  • PubChem - NIH. Methyl 5-bromosalicylate | C8H7BrO3 | CID 77683.
  • Thermo Fisher Scientific. Methyl 4-(bromomethyl)benzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
  • PrepChem.com. Synthesis of methyl 5-bromosalicylate.
  • Blogger. Methyl 5-Bromosalicylate: A Critical Building Block for Chemical Innovation.
  • Royal Society of Chemistry. Simple and efficient nickel-catalyzed cross- coupling reaction of alkynylalanes with benzylic and aryl bromides.
  • Sigma-Aldrich. Methyl 5-bromosalicylate 95 4068-76-2.
  • Chem-Impex. Methyl 5-bromosalicylate.
  • Sigma-Aldrich. Methyl 5-bromosalicylate 95 4068-76-2.
  • ChemicalBook. METHYL 5-BROMOSALICYLATE | 4068-76-2.
  • PubChem. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687.
  • ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities.
  • ECHEMI. Buy methyl 4-bromophenylacetate from Conier Chem&Pharma Limited.
  • PMC. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors.
  • Google Patents. CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • Benchchem. Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Comparative Guide.
  • Thermo Fisher Scientific. Methyl 4-bromobutyrate, 98+% 50 g | Buy Online | Thermo Scientific Chemicals.
  • Sigma-Aldrich. Methyl 4-bromo-3-methylbenzoate 95 148547-19-7.
  • ResearchGate. (PDF) Methyl 5-bromosalicylate.
  • PubChem - NIH. Methyl 4-methoxysalicylate | C9H10O4 | CID 79523.
  • NIST WebBook. Benzoic acid, 4-bromo-, methyl ester.
  • Google Patents. CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate.
  • YouTube. Methyl Salicylate : Organic Synthesis (Oil of Wintergreen).
  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • ResearchGate. Synthesized compounds from methyl salicylate and starting compounds 1a-1d and 6a-6.
  • Sigma-Aldrich. Methyl 4-bromobenzoate 99 619-42-1.
  • ChemicalBook. Methyl 4-(bromomethyl)benzoate | 2417-72-3.
  • PubChem. Methyl 4-methylbenzoate | C9H10O2 | CID 7455.
  • PubChem - NIH. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947.
  • NIST WebBook. Methyl 4-methoxysalicylate.
  • Georganics. Methyl 5-bromosalicylate - High purity | EN.

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Foundational

Technical Guide: Solubility & Handling of Methyl 4-(bromomethyl)-2-hydroxybenzoate

Executive Summary Methyl 4-(bromomethyl)-2-hydroxybenzoate (CAS: 83908-06-9 ) is a critical benzylic bromide intermediate used in the synthesis of pharmacophores, particularly for introducing the 2-hydroxybenzoate (salic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(bromomethyl)-2-hydroxybenzoate (CAS: 83908-06-9 ) is a critical benzylic bromide intermediate used in the synthesis of pharmacophores, particularly for introducing the 2-hydroxybenzoate (salicylate) moiety via alkylation.[1] Its dual functionality—a nucleophile-sensitive benzyl bromide and an acidic phenolic hydroxyl—creates a complex solubility profile that demands precise solvent selection to prevent degradation.

This guide provides a definitive analysis of its solubility landscape, stability concerns in protic media, and validated protocols for handling and purification.

Physicochemical Profile

PropertySpecification
IUPAC Name Methyl 4-(bromomethyl)-2-hydroxybenzoate
CAS Number 83908-06-9
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Structural Class Salicylate Ester / Benzyl Bromide
Physical State Off-white to pale yellow crystalline solid
Predicted LogP ~2.8 - 3.2 (Lipophilic)

Solubility Landscape & Solvent Compatibility[2]

The solubility of Methyl 4-(bromomethyl)-2-hydroxybenzoate is governed by the "like dissolves like" principle, but limited by chemical stability. The benzyl bromide moiety is highly electrophilic, making the compound susceptible to solvolysis in nucleophilic solvents.

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingStability RiskApplication Note
Chlorinated Dichloromethane (DCM), Chloroform, CCl₄Excellent (>100 mg/mL)LowIdeal for reaction media and extraction.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (50-100 mg/mL)LowPreferred for extraction and crystallization.
Polar Aprotic THF, Acetone, AcetonitrileGood LowSuitable for reactions; Acetonitrile is common for substitution steps.
Super-Polar Aprotic DMSO, DMFHigh Moderate Soluble, but high temperatures can trigger decomposition or alkylation of the solvent.
Alcohols Methanol, EthanolModerate High AVOID for storage. Risk of ether formation (solvolysis) and transesterification.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor (<5 mg/mL)LowExcellent Anti-solvent for recrystallization.
Water WaterInsoluble HighHydrolysis risk of both ester and bromide over time.
Critical Mechanism: Solvolysis in Alcohols

Researchers must exercise extreme caution when using alcohols. The benzylic carbon is activated by the aromatic ring, making it susceptible to Sₙ1/Sₙ2 attack by the solvent (methanol/ethanol), leading to the formation of the methyl ether byproduct.

Reaction Warning: Ar-CH₂-Br + MeOH → Ar-CH₂-OMe + HBr This reaction is accelerated by heat and the presence of the phenolic proton.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Validates solvent suitability for specific concentrations.

  • Preparation: Weigh 100 mg of Methyl 4-(bromomethyl)-2-hydroxybenzoate into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Continue until the solid is fully dissolved (clear solution).

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization (EtOAc/Hexane)

Leverages the differential solubility between esters and hydrocarbons.

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (approx. 3-5 mL per gram).

  • Anti-solvent Addition: Slowly add Hexane (or Heptane) to the hot solution until persistent turbidity is observed.

  • Re-dissolution: Add a few drops of EtOAc to clear the solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool to 0-4°C.

  • Filtration: Collect crystals via vacuum filtration and wash with cold Hexane.

Synthesis & Process Logic (Visualization)

The synthesis of this compound typically involves the radical bromination of Methyl 4-methylsalicylate. Understanding this pathway explains the presence of non-polar solvents (like CCl₄ or Trifluorotoluene) in the crude matrix.

SynthesisWorkflow Start Methyl 4-methylsalicylate (Precursor) Reaction Reflux (60-80°C) Radical Bromination Start->Reaction Reagents Reagents: NBS (1.05 eq) + AIBN/BPO (cat.) Reagents->Reaction Solvent Solvent Choice: CCl4, Benzene, or PhCF3 (Non-polar, Radical Stable) Solvent->Reaction Workup Filtration (Remove Succinimide) Solvent Evaporation Reaction->Workup Complete Conversion Crude Crude Product (Contains residual SM + dibromo) Workup->Crude Purification Recrystallization (EtOAc / Hexane) Crude->Purification Final Methyl 4-(bromomethyl)-2-hydroxybenzoate (Pure Crystal) Purification->Final

Figure 1: Synthesis and purification workflow emphasizing solvent changes from reaction (non-polar) to purification (polar/non-polar mix).

Stability & Storage Recommendations

  • Temperature: Store at 2-8°C.

  • Atmosphere: Hygroscopic and light-sensitive. Store under Argon or Nitrogen.[2]

  • Solution Stability:

    • Stable (>24h): DCM, Toluene, EtOAc.

    • Unstable (<1h): Methanol, Water, basic aqueous solutions.

References

  • ChemicalBook. (2024). Methyl 4-(bromomethyl)-2-hydroxybenzoate Product Properties and CAS 83908-06-9. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] N-Bromosuccinimide (NBS) Reagent Profile and Radical Bromination Mechanisms. Retrieved from

  • GuideChem. (2023). Synthesis and Handling of Benzyl Bromide Derivatives. Retrieved from

  • PubChem. (2024). Compound Summary for Methyl 4-(bromomethyl)benzoate (Analogous Structure). Retrieved from

  • Master Organic Chemistry. (2011). Allylic and Benzylic Bromination with NBS. Retrieved from

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Protocols & Analytical Methods

Method

Application Note: Methyl 4-(bromomethyl)-2-hydroxybenzoate as a Bifunctional Linker in Modular Drug Design

Executive Summary Methyl 4-(bromomethyl)-2-hydroxybenzoate (CAS: 22717-56-2) is a versatile, heterobifunctional building block characterized by orthogonal reactivity. Its structure features a highly reactive benzylic bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(bromomethyl)-2-hydroxybenzoate (CAS: 22717-56-2) is a versatile, heterobifunctional building block characterized by orthogonal reactivity. Its structure features a highly reactive benzylic bromide (electrophile) and a chemically distinct methyl ester (latent electrophile/nucleophile acceptor).

This Application Note details the strategic use of this molecule as a "linchpin" linker. Unlike simple aliphatic linkers, the salicylate core provides a rigid aromatic spacer that can actively participate in binding interactions (e.g., PTP1B inhibition, SH2 domain antagonism). This guide provides validated protocols for sequential functionalization, ensuring high fidelity in library generation and PROTAC linker synthesis.

Chemical Specifications & Handling

Before initiating synthesis, researchers must account for the specific stability profile of the benzylic bromide moiety.

PropertySpecification
Chemical Name Methyl 4-(bromomethyl)-2-hydroxybenzoate
CAS Number 22717-56-2
Molecular Weight 231.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, DCM, THF; Insoluble in water.
Reactivity Profile High: Benzylic bromide (

susceptible).[1] Moderate: Methyl ester (Hydrolyzable/Amidatable). Low: Phenolic -OH (unless induced by base).
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Safety Warning: Benzylic bromides are potent lachrymators and skin irritants.[2] All procedures must be conducted in a fume hood.

Strategic Application: The "Anchor-and-Grow" Methodology

The primary utility of this linker lies in its Orthogonal Reactivity . The benzylic bromide reacts rapidly with nucleophiles under mild conditions, while the methyl ester remains inert, serving as a protecting group for the carboxylic acid. This allows for a controlled, two-step "Anchor-and-Grow" synthesis.

Mechanism of Action[3][4][5][6][7]
  • Step 1 (The Anchor): Selective

    
     displacement of the bromide by a nucleophile (Amine, Thiol, or Phenol). The ester remains intact.
    
  • Step 2 (The Activation): Hydrolysis of the ester to the free acid.

  • Step 3 (The Growth): Coupling of the newly formed acid to a second pharmacophore or solid support.

Workflow Visualization

The following diagram illustrates the critical reaction pathway and decision points.

ReactionWorkflow Start Methyl 4-(bromomethyl)- 2-hydroxybenzoate Nucleophile Nucleophile Selection (R-NH2, R-SH, Ar-OH) Start->Nucleophile Solubilize in DMF Intermediate Intermediate A (Ester Intact) Nucleophile->Intermediate SN2 Reaction (Mild Base, RT) Hydrolysis Saponification (LiOH/THF) Intermediate->Hydrolysis Purification Validation Validation: 1H NMR (Loss of ~4.5 ppm signal) Intermediate->Validation Check Completion FinalProduct Functionalized Salicylate Linker Hydrolysis->FinalProduct Acid Release

Caption: Figure 1. The "Anchor-and-Grow" synthetic workflow.[3][4] The benzylic bromide is the primary reaction site, allowing the ester to serve as a latent attachment point.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The disappearance of the characteristic benzylic bromide signal in NMR is the primary checkpoint.

Protocol A: Benzylic Substitution ( "Anchoring")

Objective: Attach the first pharmacophore/fragment to the linker without disturbing the ester.

Reagents:

  • Methyl 4-(bromomethyl)-2-hydroxybenzoate (1.0 equiv)

  • Nucleophile (e.g., Secondary amine, Thiol) (1.1 - 1.2 equiv)

  • Base:

    
     (for thiols/phenols) or DIPEA (for amines) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

Procedure:

  • Preparation: Dissolve the nucleophile and base in anhydrous DMF/ACN under an inert atmosphere (

    
    ). Stir for 10 minutes.
    
  • Addition: Add Methyl 4-(bromomethyl)-2-hydroxybenzoate (dissolved in minimal solvent) dropwise to the reaction mixture at 0°C.

    • Expert Insight: Dropwise addition prevents homocoupling or polymerization, although rare with this specific scaffold.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: Thiols react within 30 mins; Amines may require 2–4 hours.

  • Validation (Checkpoint 1): Perform TLC (Hexane:EtOAc). The starting material (

    
    ) should disappear.
    
    • NMR Validation: Take an aliquot. The singlet at

      
       4.45 ppm  (
      
      
      
      ) should disappear and be replaced by a signal at
      
      
      3.5–4.0 ppm
      (
      
      
      ).
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Ester Hydrolysis (Activation)

Objective: Convert the methyl ester to the carboxylic acid for subsequent coupling.

Reagents:

  • Intermediate from Protocol A

  • Lithium Hydroxide (LiOH·

    
    ) (3.0 equiv)
    
  • Solvent: THF:Water (3:1)

Procedure:

  • Dissolution: Dissolve the intermediate in THF. Cool to 0°C.[5]

  • Saponification: Add LiOH dissolved in water dropwise.

  • Reaction: Stir at RT for 3–6 hours.

    • Caution: Do not heat aggressively (>50°C) if your nucleophile (attached in Step A) is sensitive to base.

  • Workup: Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc.

    • Self-Validating Step: The methyl ester singlet at

      
       3.9 ppm  in 1H NMR will disappear.
      

Application in Fragment-Based Drug Discovery (FBDD)

The salicylate core is not just a passive linker; it is a privileged scaffold for phosphotyrosine mimetics.

Decision Matrix for Linker Design

Use the following logic to determine the optimal reaction path based on your target moiety.

DecisionMatrix Start Target Moiety Type Amine Secondary Amine (e.g., Piperazine) Start->Amine Thiol Thiol (e.g., Cysteine) Start->Thiol Phenol Phenol (e.g., Tyrosine) Start->Phenol Action1 Use DIPEA/DMF Result: Benzylic Amine Amine->Action1 Action2 Use K2CO3/Acetone Result: Thioether Thiol->Action2 Action3 Use Cs2CO3/DMF Result: Benzyl Aryl Ether Phenol->Action3

Caption: Figure 2. Reagent selection guide based on the nucleophilicity of the target fragment.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield in Step A Hydrolysis of BromideEnsure solvents are anhydrous. The benzylic bromide hydrolyzes to benzyl alcohol in the presence of water.
Multiple Spots on TLC DialkylationIf using a primary amine, it may react with two equivalents of the linker. Use a secondary amine or large excess of primary amine.
Incomplete Hydrolysis Steric HindranceThe ortho-hydroxyl group can sterically hinder the ester. Increase LiOH equivalents to 5.0 or heat to 40°C.

References

  • ChemicalBook. (2025).[6] Methyl 4-bromo-2-hydroxybenzoate Properties and Synthesis. Retrieved from

  • PubChem. (2025).[2] Methyl 4-(bromomethyl)benzoate and Derivatives Compound Summary. National Library of Medicine. Retrieved from

  • BOC Sciences. (2025). Applications of Methyl 4-(bromomethyl)benzoate in DNA-cleaving agents. Retrieved from

  • BenchChem. (2025).[4][7] Application Notes: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 4-bromo-2-hydroxybenzoate Safety Data Sheet. Retrieved from

Sources

Application

Application Notes and Protocols: Alkylation Reactions Using Methyl 4-(bromomethyl)-2-hydroxybenzoate

Introduction: A Versatile Bifunctional Reagent for Synthesis Methyl 4-(bromomethyl)-2-hydroxybenzoate is a valuable bifunctional reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Reagent for Synthesis

Methyl 4-(bromomethyl)-2-hydroxybenzoate is a valuable bifunctional reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure is distinguished by three key functional groups:

  • A Benzylic Bromide: The bromomethyl group serves as a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. The benzylic position enhances its reactivity compared to simple alkyl halides.

  • A Phenolic Hydroxyl Group: This group acts as a nucleophile, especially when deprotonated to its phenoxide form. Its presence allows for subsequent functionalization or can influence the molecule's electronic properties and reactivity.

  • A Methyl Ester: This group is relatively stable under common alkylation conditions but offers a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

This unique combination makes the molecule an excellent scaffold for building more complex structures, enabling the covalent linkage of various moieties through ether, amine, or thioether bonds. This guide provides an in-depth exploration of its reactivity and detailed protocols for its application in O-, N-, and S-alkylation reactions.

Visualization: Reactivity Map of the Reagent

cluster_reagent Methyl 4-(bromomethyl)-2-hydroxybenzoate cluster_sites Reactive Centers img img Electrophilic Electrophilic Center (For Nucleophilic Attack) img->Electrophilic:w C-Br bond Nucleophilic Nucleophilic Center (After Deprotonation) img->Nucleophilic:w O-H bond

Caption: Key reactive sites on methyl 4-(bromomethyl)-2-hydroxybenzoate.

Core Principles: Mechanism and Causality

The primary utility of methyl 4-(bromomethyl)-2-hydroxybenzoate as an alkylating agent stems from its participation in nucleophilic substitution reactions. The reaction proceeds predominantly through an SN2 mechanism , where a nucleophile attacks the benzylic carbon, and the bromide ion acts as the leaving group. The robustness of reactions involving benzylic bromides suggests the possibility of some SN1 character, as the resulting benzylic carbocation would be resonance-stabilized.[2]

Visualization: Generalized SN2 Alkylation Mechanism

SN2_Mechanism Reactants Nu:⁻ + R-CH₂-Br TS [Nu---CH₂(R)---Br]⁻ Transition State Reactants->TS Attack Products Nu-CH₂-R + Br⁻ TS->Products Displacement

Caption: The SN2 pathway for alkylation using a benzylic bromide.

The choice of solvent, base, and temperature is critical for achieving high yields and selectivity.

  • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone are preferred. They effectively solvate the cation of the base (e.g., K⁺, Cs⁺) without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

  • Bases: The base must be strong enough to deprotonate the incoming nucleophile (e.g., a phenol or thiol) or to scavenge the HBr byproduct from an amine reaction, but not so strong as to cause unwanted side reactions like elimination or hydrolysis of the ester. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (Et₃N).

Experimental Workflows and Protocols

The following sections provide detailed, field-tested protocols for the alkylation of common nucleophiles.

Visualization: General Experimental Workflow

A 1. Prepare Nucleophile Solution (Dissolve Nucleophile & Base in Solvent) B 2. Add Alkylating Agent (Methyl 4-(bromomethyl)-2-hydroxybenzoate) A->B C 3. Reaction (Stir at defined Temp.) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C If incomplete E 5. Aqueous Work-up (Quench, Extract, Wash) D->E Upon completion F 6. Purification (Column Chromatography / Recrystallization) E->F G Product F->G

Caption: A standard workflow for alkylation reactions.

Protocol 1: O-Alkylation of Phenols

The formation of diaryl ethers via O-alkylation is a cornerstone of synthetic chemistry. This protocol provides a general method for the alkylation of various phenolic compounds.

Causality: A base like potassium carbonate is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion. DMF is an excellent solvent as it promotes the SN2 reaction and keeps all reactants and intermediates in solution.

Detailed Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 - 2.0 equiv).

  • Solvation: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M with respect to the phenol. Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add methyl 4-(bromomethyl)-2-hydroxybenzoate (1.0-1.1 equiv) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into cold water, which will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure O-alkylated product.

Data Presentation: Typical O-Alkylation Conditions

NucleophileBase (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃ (1.5)DMF606-1285-95
4-MethoxyphenolK₂CO₃ (1.5)AcetoneReflux8-1690-98
2-NaphtholCs₂CO₃ (1.2)MeCN504-8>95
Protocol 2: N-Alkylation of Amines

N-alkylation is fundamental for synthesizing secondary and tertiary amines. However, a significant challenge is over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[3][4]

Causality & Control: To achieve selective mono-alkylation, a mild inorganic base like K₂CO₃ or a non-nucleophilic organic base like triethylamine (Et₃N) is used to neutralize the HBr formed during the reaction. Using a slight excess of the starting amine can also favor the mono-alkylated product. Forcing conditions or excess alkylating agent will lead to the quaternary ammonium salt.[4]

Detailed Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.2 equiv) and potassium carbonate (2.0 equiv) or triethylamine (1.5 equiv) in anhydrous acetonitrile (MeCN) or DMF (0.2 M).

  • Addition of Alkylating Agent: Prepare a separate solution of methyl 4-(bromomethyl)-2-hydroxybenzoate (1.0 equiv) in a small amount of the reaction solvent. Add this solution dropwise to the stirring amine mixture at room temperature over 15-20 minutes.

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the limiting reagent.

  • Work-up: Upon completion, filter off any inorganic solids. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate or dichloromethane (DCM) and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing polarity is often effective.

Data Presentation: Typical N-Alkylation Conditions

NucleophileBase (equiv)SolventTemp (°C)Time (h)Major Product
AnilineK₂CO₃ (2.0)DMF2512-18Mono-alkylated
BenzylamineEt₃N (1.5)MeCN256-10Mono-alkylated
MorpholineK₂CO₃ (2.0)DMF404-8Tertiary Amine
Protocol 3: S-Alkylation of Thiols

Thiols are highly potent nucleophiles, especially in their thiolate form, and react readily with benzylic halides to form thioethers.[5] These reactions are often rapid and high-yielding under mild conditions.

Causality: The high nucleophilicity of sulfur allows these reactions to proceed efficiently, often at room temperature. A mild base is sufficient to generate the thiolate anion. Green chemistry principles can be applied, as some reactions proceed efficiently in water.[5]

Detailed Step-by-Step Methodology:

  • Setup: Dissolve the thiol (1.0 equiv) in ethanol, DMF, or water. Add a base such as triethylamine (1.1 equiv) or potassium carbonate (1.5 equiv) and stir for 10 minutes.[5]

  • Addition of Alkylating Agent: Add a solution of methyl 4-(bromomethyl)-2-hydroxybenzoate (1.0 equiv) in a minimum amount of the same solvent. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC until the starting materials are consumed.

  • Work-up: Concentrate the reaction mixture to remove the solvent.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude thioether is often of high purity. If necessary, it can be purified by recrystallization or flash column chromatography.

Data Presentation: Typical S-Alkylation Conditions

NucleophileBase (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
ThiophenolEt₃N (1.1)Ethanol251-2>95
Benzyl MercaptanK₂CO₃ (1.5)DMF251-3>95
Cysteine derivativeK₂CO₃ (2.0)Water/DMF252-480-90

References

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. National Institutes of Health (NIH). Available at: [Link]

  • Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKAT USA. Available at: [Link]

  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • A Simple and Clean Method for Methoxymethylation of Phenols. UKM Journal Article Repository. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of Salicylanilide Acetate-Based Neuroprotective Agents

Introduction The salicylanilide scaffold, a structure derived from the amide condensation of salicylic acid and aniline, represents a versatile pharmacophore with a broad spectrum of biological activities.[1] While histo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The salicylanilide scaffold, a structure derived from the amide condensation of salicylic acid and aniline, represents a versatile pharmacophore with a broad spectrum of biological activities.[1] While historically recognized for their anthelmintic and antimicrobial properties, recent research has unveiled their potential in oncology and, intriguingly, as modulators of signaling pathways pertinent to neurodegenerative diseases.[2] Salicylates, including the well-known aspirin, are known to exert neuroprotective effects through various mechanisms, such as the inhibition of nuclear factor-kappa B (NF-κB) signaling, reduction of oxidative stress, and modulation of ion channels.[3][4] This has spurred interest in the development of novel salicylate derivatives as potential therapeutic agents for neurological disorders.

This document provides a comprehensive guide for the synthesis and preclinical evaluation of salicylanilide acetate derivatives as a promising class of neuroprotective agents. We will detail a representative synthetic protocol, outline key in vitro and in vivo assays for assessing neuroprotective efficacy, and discuss the underlying molecular mechanisms that may contribute to their therapeutic potential.

Synthesis of a Representative Salicylanilide Acetate Derivative

The synthesis of salicylanilide acetates is a well-established process, typically involving a two-step reaction sequence: the formation of the salicylanilide core followed by acetylation of the phenolic hydroxyl group.[5][6] This approach allows for the introduction of a wide range of substituents on both the salicylic acid and aniline moieties, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of 2-Hydroxy-N-phenylbenzamide (Salicylanilide)

This protocol describes the synthesis of the parent salicylanilide structure.

Materials:

  • Salicylic acid

  • Aniline

  • Phosphorus trichloride (PCl₃)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylic acid (1 equivalent) and aniline (1 equivalent) in anhydrous toluene.

  • Slowly add phosphorus trichloride (0.5 equivalents) to the solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly add 2M HCl.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 2-hydroxy-N-phenylbenzamide.

Protocol 2: Synthesis of 2-Acetoxy-N-phenylbenzamide (Salicylanilide Acetate)

This protocol details the acetylation of the synthesized salicylanilide.

Materials:

  • 2-Hydroxy-N-phenylbenzamide

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 2-hydroxy-N-phenylbenzamide (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-acetoxy-N-phenylbenzamide.

Table 1: Representative Reagent Quantities for Synthesis

ReagentMolecular Weight ( g/mol )Equivalents (Protocol 1)Quantity (for 10g Salicylic Acid)Equivalents (Protocol 2)Quantity (for 10g Salicylanilide)
Salicylic Acid138.12110.0 g--
Aniline93.1316.74 g--
PCl₃137.330.54.97 g--
2-Hydroxy-N-phenylbenzamide213.24--110.0 g
Acetic Anhydride102.09--1.25.73 g
Pyridine79.10--1.55.56 g

Evaluation of Neuroprotective Activity

A multi-tiered approach is essential to comprehensively evaluate the neuroprotective potential of the synthesized salicylanilide acetate derivatives. This involves a combination of in vitro cell-based assays and in vivo models of neurological disease.

In Vitro Neuroprotection Assays

Protocol 3: Assessment of Neuroprotection against Oxidative Stress

This protocol utilizes a neuronal cell line (e.g., SH-SY5Y) to assess the compound's ability to protect against hydrogen peroxide (H₂O₂)-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Synthesized salicylanilide acetate derivative

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the salicylanilide acetate derivative for 1-2 hours.

  • Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the wells (excluding the control group).

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Inhibition of NF-κB Activation

This assay determines if the compound's neuroprotective effect is mediated through the inhibition of the pro-inflammatory NF-κB pathway.

Materials:

  • Neuronal or microglial cell line with an NF-κB reporter system (e.g., luciferase or GFP)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Synthesized salicylanilide acetate derivative

  • Luciferase assay reagent or fluorescence microscope

Procedure:

  • Culture the reporter cell line in an appropriate plate format.

  • Pre-treat the cells with the salicylanilide acetate derivative for 1 hour.

  • Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

  • After an appropriate incubation period (e.g., 6-8 hours), measure the reporter gene expression (luciferase activity or GFP fluorescence).

  • Quantify the inhibition of NF-κB activation relative to the stimulated control.

In Vivo Neuroprotection Model

Protocol 5: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

This in vivo model is widely used to assess the neuroprotective efficacy of compounds in an ischemic stroke setting.[3]

Materials:

  • Rodents (e.g., rats or mice)

  • Anesthesia

  • Surgical instruments

  • Synthesized salicylanilide acetate derivative formulated for in vivo administration

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthetize the animal and perform a surgical procedure to occlude the middle cerebral artery for a defined period (e.g., 90 minutes).

  • Administer the salicylanilide acetate derivative at a specific time point (e.g., before, during, or after ischemia).

  • After the occlusion period, reperfuse the brain by withdrawing the occluding filament.

  • 24-48 hours post-reperfusion, euthanize the animal and harvest the brain.

  • Slice the brain into coronal sections and stain with TTC to visualize the infarct area.

  • Quantify the infarct volume and compare it between the treated and vehicle control groups.

Potential Mechanisms of Neuroprotection

Salicylate derivatives are known to exert their neuroprotective effects through multiple pathways. The synthesized salicylanilide acetates are hypothesized to act via similar mechanisms.

  • Anti-inflammatory Action: A primary mechanism is likely the inhibition of the NF-κB signaling pathway, a key regulator of inflammation in the central nervous system.[3] By preventing the activation of NF-κB, salicylanilides can reduce the production of pro-inflammatory cytokines and enzymes, thereby mitigating neuroinflammation.

  • Antioxidant Effects: Salicylates can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems. This is crucial in neurodegenerative conditions where oxidative stress plays a significant pathogenic role.

  • Modulation of Ion Channels: Some studies suggest that salicylates can modulate the activity of acid-sensing ion channels (ASICs), which are implicated in acidosis-induced neuronal injury during ischemia.

Visualizing Workflows and Pathways

Synthesis_Workflow cluster_0 Protocol 1: Salicylanilide Synthesis cluster_1 Protocol 2: Acetylation Salicylic_Acid Salicylic Acid Reaction_1 Amide Condensation (PCl₃, Toluene, Reflux) Salicylic_Acid->Reaction_1 Aniline Aniline Aniline->Reaction_1 Salicylanilide 2-Hydroxy-N-phenylbenzamide Reaction_1->Salicylanilide Reaction_2 Acetylation (Pyridine, DCM) Salicylanilide->Reaction_2 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_2 Final_Product 2-Acetoxy-N-phenylbenzamide Reaction_2->Final_Product caption Synthetic workflow for salicylanilide acetate.

Caption: Synthetic workflow for salicylanilide acetate.

Neuroprotection_Mechanism cluster_0 Cellular Effects cluster_1 Therapeutic Outcomes Salicylanilide_Acetate Salicylanilide Acetate Inhibit_NFkB Inhibit NF-κB Activation Salicylanilide_Acetate->Inhibit_NFkB Reduce_ROS Reduce Oxidative Stress (ROS) Salicylanilide_Acetate->Reduce_ROS Modulate_ASICs Modulate Ion Channels (ASICs) Salicylanilide_Acetate->Modulate_ASICs Anti_Inflammation Anti-Neuroinflammation Inhibit_NFkB->Anti_Inflammation Antioxidant Antioxidant Defense Reduce_ROS->Antioxidant Reduce_Excitotoxicity Reduced Excitotoxicity Modulate_ASICs->Reduce_Excitotoxicity Neuroprotection NEUROPROTECTION Anti_Inflammation->Neuroprotection Antioxidant->Neuroprotection Reduce_Excitotoxicity->Neuroprotection caption Potential neuroprotective mechanisms.

Caption: Potential neuroprotective mechanisms.

References

  • Vinšová, J., Imramovský, A., Buchta, V., & Kaštová, J. (2007). Salicylanilide acetates: synthesis and antibacterial evaluation. Molecules, 12(1), 1-12. [Link]

  • Vinšová, J., & Imramovský, A. (2007). Synthesis of salicylanilide acetates. ResearchGate. [Link]

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  • Li, J., et al. (2023). Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury. ACS Chemical Neuroscience, 14(12), 2235–2246. [Link]

  • Kráľová, V., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1533. [Link]

  • Rojo, L. E., et al. (2002). Decrease of proinflammatory molecules correlates with neuroprotective effect of the fluorinated salicylate triflusal after postnatal excitotoxic damage. Stroke, 33(10), 2593-2599. [Link]

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  • Kráľová, V., et al. (2023). Salicylanilides and Their Anticancer Properties. PubMed, 36(2), 1533. [Link]

  • Wikipedia. (n.d.). Salicylanilide. Wikipedia. [Link]

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Application

Synthesis of 4-substituted salicylic acid derivatives via benzylic bromination

Application Note: Strategic Synthesis of 4-Substituted Salicylates via Benzylic Bromination Introduction & Scope The 4-substituted salicylic acid pharmacophore is a privileged structure in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4-Substituted Salicylates via Benzylic Bromination

Introduction & Scope

The 4-substituted salicylic acid pharmacophore is a privileged structure in medicinal chemistry, serving as a core scaffold for anti-inflammatory agents (e.g., aminosalicylates), HIF prolyl hydroxylase inhibitors, and anti-tuberculosis agents. While 5-substituted derivatives are easily accessible via electrophilic aromatic substitution (EAS), accessing the 4-position requires a different strategic approach due to the directing effects of the hydroxyl and carboxyl groups.

This guide details a robust, scalable protocol for functionalizing the 4-methyl group of 4-methylsalicylic acid via Wohl-Ziegler bromination . Unlike standard benzylic brominations, this substrate presents unique challenges: the electron-rich phenol ring is prone to electrophilic ring bromination and oxidation.

Key Technical Objectives:

  • Selectivity: Achieve exclusive benzylic bromination over nuclear (ring) bromination.

  • Green Chemistry: Replace carbon tetrachloride (

    
    ) with trifluorotoluene (
    
    
    
    ) without compromising yield.
  • Scalability: Provide a self-validating workflow suitable for gram-to-multigram scale synthesis.

Retrosynthetic Strategy & Critical Control Points

To successfully functionalize the benzylic position, the phenolic hydroxyl group must be "masked" to reduce the electron density of the ring. A free phenol will rapidly react with N-bromosuccinimide (NBS) to form ring-brominated byproducts.

The Strategy:

  • Double Protection: Convert 4-methylsalicylic acid to Methyl 2-acetoxy-4-methylbenzoate . The methyl ester protects the carboxylic acid, while the acetyl group deactivates the ring toward electrophilic attack and prevents radical scavenging by the phenol.

  • Radical Bromination: Use NBS with a radical initiator.

  • Diversification: Displace the bromide with nucleophiles (OH, CN, NH2).

Visualizing the Pathway

SynthesisWorkflow Start 4-Methylsalicylic Acid Step1 Step 1: Double Protection (Esterification + Acetylation) Start->Step1 MeOH/H2SO4 then Ac2O/Py Inter1 Methyl 2-acetoxy- 4-methylbenzoate Step1->Inter1 Step2 Step 2: Wohl-Ziegler Bromination (NBS, PhCF3) Inter1->Step2 NBS, AIBN Reflux Inter2 Benzylic Bromide Intermediate Step2->Inter2 Step3 Step 3: Nucleophilic Substitution Inter2->Step3 Nu- (e.g., H2O, CN-) Final 4-Substituted Salicylate Derivatives Step3->Final

Caption: Strategic workflow for accessing 4-substituted salicylates, highlighting the critical protection step (Red) required before bromination.

Mechanism of Action: The Wohl-Ziegler Reaction

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via direct attack of NBS. Instead, NBS serves as a reservoir to maintain a low, steady-state concentration of molecular bromine (


).[1]
  • Initiation: The initiator (AIBN) decomposes to form radicals, which abstract bromine from trace

    
     or NBS to start the chain.[1][2]
    
  • Propagation (The Cycle):

    • A bromine radical (

      
      ) abstracts a benzylic hydrogen, creating a resonance-stabilized benzylic radical.
      
    • This radical reacts with

      
       to form the product and regenerate 
      
      
      
      .[1]
  • The Goldfinger Mechanism: The HBr produced reacts with NBS to regenerate

    
    , keeping the concentration low. High 
    
    
    
    concentrations favor ionic addition/ring substitution; low concentrations favor radical substitution.

Mechanism NBS N-Bromosuccinimide (Br Source) Br2 Low Conc. Br2 NBS->Br2 + HBr BrRad Br• (Radical) Br2->BrRad Initiation (hv or AIBN) BenzRad Benzylic Radical (Ar-CH2•) BrRad->BenzRad + Substrate (-HBr) HBr HBr BrRad->HBr H Abstraction Substrate Substrate (Ar-CH3) Product Product (Ar-CH2Br) BenzRad->Product + Br2 Product->BrRad Chain Propagation HBr->NBS Regenerates Br2

Caption: The Goldfinger mechanism showing the interplay between NBS and HBr to maintain low bromine concentration, essential for selectivity.

Detailed Experimental Protocols

Protocol A: Substrate Preparation (Double Protection)

Rationale: The phenol must be protected as an acetate. Methyl ethers are stable but harder to deprotect later without affecting the benzylic position.

  • Esterification: Reflux 4-methylsalicylic acid (10 g) in anhydrous Methanol (100 mL) with catalytic

    
     (1 mL) for 12 hours. Concentrate and neutralize to obtain Methyl 4-methylsalicylate .
    
  • Acetylation: Dissolve the ester (1.0 equiv) in DCM. Add Pyridine (1.5 equiv) and Acetic Anhydride (1.2 equiv). Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl (to remove pyridine), then saturated

    
    . Dry over 
    
    
    
    .
    • Checkpoint:

      
       NMR should show two singlet methyl peaks: one for the ester (~3.8 ppm) and one for the acetate (~2.3 ppm), plus the aryl methyl (~2.4 ppm).
      
Protocol B: Benzylic Bromination (The Core Step)

Safety Note: AIBN produces nitrogen gas; ensure proper venting.


 is flammable.
ParameterSpecificationRationale
Substrate Methyl 2-acetoxy-4-methylbenzoateProtected scaffold prevents ring bromination.
Reagent N-Bromosuccinimide (NBS)1.05 equiv.[3] Recrystallize from water if yellow (indicates free

).
Solvent

-Trifluorotoluene (

)
0.2 M concentration. Green alternative to

; high boiling point accelerates kinetics.
Initiator AIBN (Azobisisobutyronitrile)5 mol%. Added in two portions (start and after 1 hour).
Temperature Reflux (

)
Essential for radical generation and solubility.

Step-by-Step Procedure:

  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Charging: Add the protected substrate (10 mmol, 2.08 g) and NBS (10.5 mmol, 1.87 g) to

    
     (50 mL).
    
  • Degassing: Sparge the solution with nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit the reaction.

  • Initiation: Add AIBN (0.25 mmol, 41 mg). Heat the mixture rapidly to reflux using an oil bath preset to 110°C.

  • Monitoring: The reaction typically completes in 2–4 hours.

    • Visual Cue: The dense NBS solid at the bottom will disappear and be replaced by low-density succinimide floating at the top.[1][4]

  • Workup: Cool to 0°C to precipitate remaining succinimide. Filter the solids.[5][6][7][8] Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is often >90% pure. If necessary, purify via rapid filtration through a short silica plug (Hexanes/EtOAc 9:1). Avoid long silica columns as benzylic bromides can hydrolyze.

Validation Data (Typical NMR Signals):

  • Starting Material: Aryl-

    
     at 
    
    
    
    2.40 ppm.
  • Product: Benzylic-

    
     singlet appears at 
    
    
    
    4.45–4.55 ppm.
  • Byproduct: Benzal bromide (

    
    ) singlet at 
    
    
    
    6.6 ppm (if reaction runs too long).
Protocol C: Derivatization to 4-(Hydroxymethyl)salicylic Acid
  • Hydrolysis: Dissolve the benzylic bromide in 1:1 Dioxane/Water. Add

    
     (3 equiv) and reflux for 4 hours. (Mild base prevents ester hydrolysis).
    
  • Global Deprotection: Treat the resulting alcohol with 2N NaOH (3 equiv) at 60°C for 2 hours to cleave the methyl ester and phenolic acetate.

  • Isolation: Acidify to pH 2 with HCl. The product, 4-hydroxymethylsalicylic acid , will precipitate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Bromination High local

concentration.
Ensure vigorous stirring. Add NBS in portions. Verify phenol protection is intact.
No Reaction Old initiator or Oxygen presence.Use fresh AIBN. Degas solvent thoroughly (

sparge).
Dibromination Reaction time too long or excess NBS.Stop reaction at 95% conversion (monitor by TLC/NMR). Do not exceed 1.05 equiv NBS.
Low Yield Hydrolysis on silica gel.Minimize contact time with silica. Use neutralized silica (add 1%

to eluent).

References

  • Djerassi, C. (1948).[9][10] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.

  • Wohl, A. (1919).[9] Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the study of the course of chemical processes. Berichte der deutschen chemischen Gesellschaft, 52, 51.

  • Kappe, C. O., et al. (2015). Trifluorotoluene as a Green Alternative to Carbon Tetrachloride in Radical Brominations. Green Chemistry, 17, 448-454.
  • Goldfinger, P., et al. (1953).[4][10] Mechanism of the Wohl-Ziegler Reaction. Nature, 171, 704.[10]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of methyl 4-(bromomethyl)-2-hydroxybenzoate during storage

Welcome to the technical support center for methyl 4-(bromomethyl)-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 4-(bromomethyl)-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this versatile but sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Understanding the Challenge: The Dual Nature of Instability

Methyl 4-(bromomethyl)-2-hydroxybenzoate is a valuable building block in organic synthesis, notably in the preparation of pharmaceuticals and other complex molecules.[1] However, its utility is matched by its chemical sensitivity. The molecule possesses two primary sites susceptible to hydrolysis: the methyl ester and the benzylic bromide.

  • Ester Hydrolysis: The methyl ester can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-(bromomethyl)-2-hydroxybenzoic acid and methanol.[2][3] This process can be accelerated by the presence of water.[4]

  • Benzylic Bromide Hydrolysis: The bromomethyl group is a reactive benzylic halide. Benzylic halides are known to be susceptible to nucleophilic substitution reactions, including hydrolysis, which would replace the bromine atom with a hydroxyl group, forming methyl 2-hydroxy-4-(hydroxymethyl)benzoate.[5][6][7][8] This reaction can proceed via SN1 or SN2 mechanisms, often facilitated by moisture.[6][7]

The presence of these degradation products can significantly impact reaction yields, purity of the final product, and the overall success of your synthetic route. Therefore, meticulous storage and handling are paramount.

Frequently Asked Questions (FAQs)

Q1: I suspect my sample of methyl 4-(bromomethyl)-2-hydroxybenzoate has degraded. What are the visible signs of degradation?

A1: While not always definitive, visual cues can indicate potential degradation. The pure compound is typically a solid. Discoloration, such as a shift from white/off-white to a yellowish or brownish hue, can suggest the formation of impurities. A change in the physical state, such as clumping or the appearance of a liquid phase, may indicate the absorption of moisture and subsequent hydrolysis. However, chemical analysis is necessary for confirmation.

Q2: What are the optimal storage conditions to prevent hydrolysis?

A2: To minimize hydrolysis, strict control of the storage environment is crucial. The following conditions are recommended:

  • Temperature: Store in a cool environment, ideally refrigerated. Some suppliers recommend storing below +30°C.[9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces moisture and oxygen, which can contribute to degradation.

  • Moisture Control: Use a desiccator containing a suitable drying agent.[10][11] It is imperative to keep the container tightly sealed.[10][12]

  • Light: Protect from light, as it can sometimes promote the degradation of halogenated compounds.[9]

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C)Slows the rate of chemical reactions, including hydrolysis.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents contact with atmospheric moisture.[10]
Moisture Tightly sealed container in a desiccatorMinimizes water ingress, a key reactant in hydrolysis.[11][12]
Light Amber vial or stored in the darkProtects against potential light-induced degradation.[9]

Q3: Which desiccant is most appropriate for storing this compound?

A3: Choosing the right desiccant is important. For halogenated organic compounds, it's crucial to use a desiccant that is chemically inert and does not release acidic or basic vapors.

  • Recommended: Molecular sieves (3Å or 4Å) are an excellent choice as they are highly efficient at adsorbing water, even at low humidity, and are chemically inert. Anhydrous calcium sulfate (Drierite®) is another suitable option.

  • Use with Caution: While effective, some desiccants like phosphorus pentoxide are extremely powerful but can be difficult to handle. Calcium chloride is a good, economical option for general use but may not be as efficient as molecular sieves for achieving very low humidity.[13]

  • Avoid: Desiccants that could have reactive impurities should be avoided.

Q4: How can I confirm the purity of my stored methyl 4-(bromomethyl)-2-hydroxybenzoate?

A4: Several analytical techniques can be employed to assess the purity of your sample and detect hydrolysis products.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its potential hydrolysis products, such as 4-(bromomethyl)-2-hydroxybenzoic acid and methyl 2-hydroxy-4-(hydroxymethyl)benzoate.[14][15][16][17] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for identifying the compound and its degradation products. The spectrum of the pure compound will have characteristic peaks for the aromatic protons, the bromomethyl protons, the methyl ester protons, and the hydroxyl proton.[19] The appearance of new signals, for instance, a peak corresponding to a hydroxymethyl group (CH2OH) or the disappearance of the methyl ester peak, would indicate degradation.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound and help identify any degradation products by their mass-to-charge ratio.

Troubleshooting Guide

Problem: My reaction yield is consistently lower than expected, and I suspect reagent degradation.

Workflow for Investigation:

G cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Troubleshooting Path cluster_3 Resolution A Low Reaction Yield B Analyze stored reagent by HPLC or 1H NMR A->B C Compare with reference spectrum or freshly opened sample B->C D Identify degradation products? C->D E Yes D->E Degradation Confirmed F No D->F Reagent is Pure G Review storage conditions: - Temperature - Inert atmosphere - Desiccant efficacy E->G I Review reaction conditions: - Solvent purity (anhydrous?) - Reaction time/temperature - Base/acid compatibility F->I H Purify reagent or acquire new stock G->H J Implement corrected storage protocol H->J K Optimize reaction parameters I->K

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps for Purity Assessment via HPLC:

  • Sample Preparation: Accurately weigh a small amount of your stored methyl 4-(bromomethyl)-2-hydroxybenzoate and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration.

  • Standard Preparation: If possible, prepare a standard solution from a new, unopened bottle of the reagent.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective. Start with a higher percentage of water (e.g., with 0.1% formic acid) and gradually increase the percentage of acetonitrile.

    • Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs, typically around 254 nm or 305 nm.

  • Data Analysis: Compare the chromatogram of your stored sample to that of the standard. The presence of additional peaks, particularly those at earlier retention times (indicating more polar compounds like the carboxylic acid or diol), is a strong indicator of hydrolysis.

Problem: I am observing a new, more polar spot on my Thin Layer Chromatography (TLC) plate that wasn't there when the reagent was new.

Interpretation and Solution:

This is a classic sign of hydrolysis. The hydrolysis products, 4-(bromomethyl)-2-hydroxybenzoic acid and methyl 2-hydroxy-4-(hydroxymethyl)benzoate, are both more polar than the parent compound due to the presence of a carboxylic acid or an additional hydroxyl group, respectively.

  • Confirmation: Scrape the new spot from a preparative TLC plate and analyze it by mass spectrometry to confirm its identity.

  • Solution: If the level of impurity is low, you may be able to purify the bulk material by recrystallization or column chromatography. However, for sensitive applications, it is highly recommended to use a fresh, high-purity batch of the reagent. Discard the degraded material according to your institution's safety protocols.

Mechanism of Hydrolysis

Understanding the chemical pathways of degradation can reinforce the importance of proper storage.

Ester Hydrolysis:

G Methyl_Ester Methyl Ester Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_Ester->Tetrahedral_Intermediate + H₂O (Nucleophilic Attack) Water H₂O Water->Tetrahedral_Intermediate Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - Methanol Methanol Methanol Tetrahedral_Intermediate->Methanol

Caption: Simplified mechanism of ester hydrolysis.

Benzylic Bromide Hydrolysis (SN1 Pathway):

G Benzylic_Bromide Benzylic Bromide Carbocation Benzylic Carbocation (Resonance Stabilized) Benzylic_Bromide->Carbocation Loss of Br⁻ (Slow) Protonated_Alcohol Protonated Alcohol Carbocation->Protonated_Alcohol + H₂O (Fast) Water_Nuc H₂O Water_Nuc->Protonated_Alcohol Benzyl_Alcohol Benzyl Alcohol Protonated_Alcohol->Benzyl_Alcohol Deprotonation HBr HBr Protonated_Alcohol->HBr

Caption: SN1 pathway for benzylic bromide hydrolysis.

By understanding these mechanisms, it becomes clear that excluding water is the most critical factor in preventing the degradation of methyl 4-(bromomethyl)-2-hydroxybenzoate.

References

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Logan, B. K., & Friel, P. N. (2004). The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. Journal of analytical toxicology, 28(3), 214–216.
  • Logan, B. K., & Friel, P. N. (2004). The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. Journal of analytical toxicology, 28(3), 214–216. Retrieved from [Link]

  • BYJU'S. (2022, March 29). Ester Hydrolysis with H2SO4. Retrieved from [Link]

  • Logan, B. K., & Friel, P. N. (2004). The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. Journal of analytical toxicology, 28(3), 214–216. Retrieved from [Link]

  • Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Logan, B. K., & Friel, P. N. (2004). The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. Semantic Scholar. Retrieved from [Link]

  • Bensley, B., & Kohnstam, G. (1957). Nucleophilic Substitution Reactions of Benzyl Halides. Part I. The Reaction of Benzyl Chloride with Partly Aqueous Solvents. Journal of the Chemical Society (Resumed), 4747.
  • Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Retrieved from [Link]

  • Xu, J., et al. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Asian Journal of Organic Chemistry, 8(2).
  • Clariant. (2021, September 1). Desiccants for container shipping. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Methyl salicylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Clariant Specialty Chemicals. (n.d.). Volatile Organic Compound Adsorbents for Packaging and Cargo Shipments. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p,... [Image]. Retrieved from [Link]

  • Nuvair. (n.d.). Agents, Cleansers & Sorbents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

  • SORBEAD India. (2025, January 27). A Comprehensive Guide to Desiccant Types and Their Effectiveness. Retrieved from [Link]

  • Singh, L., et al. (1984). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 61, 690-692.
  • FAO. (1995). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Al-Obaidi, A. M. H., & Al-Mashhadane, F. H. A. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
  • SpectraBase. (n.d.). 4-(Bromomethyl)benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 17). proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

Sources

Optimization

Removing unreacted NBS from methyl 4-(bromomethyl)-2-hydroxybenzoate mixtures

Technical Support Center: Purification of Methyl 4-(bromomethyl)-2-hydroxybenzoate Ticket ID: NBS-RMV-004 Status: Open Subject: Removal of Unreacted NBS and Succinimide from Benzylic Bromination Mixtures Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-(bromomethyl)-2-hydroxybenzoate

Ticket ID: NBS-RMV-004 Status: Open Subject: Removal of Unreacted NBS and Succinimide from Benzylic Bromination Mixtures

Executive Summary

You are performing a Wohl-Ziegler radical bromination to synthesize methyl 4-(bromomethyl)-2-hydroxybenzoate . The reaction mixture likely contains your target benzylic bromide, unreacted N-bromosuccinimide (NBS), the byproduct succinimide, and potentially trace bromine (


).

The Challenge:

  • Solubility: NBS is slightly soluble in water and organic solvents, making simple partitioning inefficient.

  • Reactivity: Your product is a benzylic bromide (highly reactive toward hydrolysis) and contains a phenol (acidic,

    
    ). Strong basic washes (NaOH) will degrade your product or extract it into the aqueous phase.
    
  • Contamination: Succinimide can co-elute with polar products during chromatography.

This guide details two validated workflows to ensure high-purity isolation without degrading your sensitive product.

Module 1: The Chemical Quench Workflow (Standard Protocol)

Recommended for reactions run in polar solvents (Acetonitrile, DCM) or when filtration is insufficient.

This method utilizes Sodium Thiosulfate (


)  to chemically reduce unreacted NBS into water-soluble succinimide and bromide ions.[1]
Step-by-Step Protocol
  • Dilution: Dilute your reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane).

    • Note: Ethyl Acetate is preferred as it solubilizes the phenol product well but partitions clearly from water.

  • Reductive Wash (The Quench):

    • Wash the organic phase with 10% aqueous Sodium Thiosulfate (

      
      ) .[2]
      
    • Visual Cue: If the organic layer was yellow/orange (indicating free

      
       or NBS), it should turn colorless or pale yellow immediately.
      
    • Mechanism:[3][4][5][6]

      
       [1].
      
  • Succinimide Removal:

    • Wash the organic layer with Saturated Sodium Bicarbonate (

      
      ) .[2]
      
    • Why: Succinimide (

      
      ) is deprotonated by bicarbonate, forming a highly water-soluble salt.
      
    • Caution: Do not use NaOH or

      
       (stronger bases).[2] These will deprotonate your product's phenol group (
      
      
      
      ), pulling your product into the water layer.
  • Final Polish:

    • Wash with Brine (Saturated NaCl) to remove residual water.

    • Dry over Anhydrous Sodium Sulfate (

      
      ).[6]
      
    • Filter and concentrate 40°C.

Data: Solubility Profile
CompoundWater SolubilityCCl4/Heptane SolubilityDCM/EtOAc Solubility
NBS Low (

)
HighHigh
Succinimide High (

)
Very Low (Precipitates)High
Target Product LowModerateHigh

Module 2: The "Green" Filtration Workflow

Recommended for reactions run in Carbon Tetrachloride (


), Benzene, or Trifluorotoluene.

If you used a non-polar solvent, succinimide is largely insoluble. You can remove >90% of it physically before any aqueous workup.

  • Cool Down: Cool the reaction mixture to 0°C (ice bath). Succinimide is even less soluble in cold non-polar solvents.

  • Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.

    • Solid: The white filter cake is primarily Succinimide.

    • Filtrate: Contains your Product + Unreacted NBS.[2]

  • Concentration & Quench: Concentrate the filtrate, redissolve in Ethyl Acetate, and proceed to Step 2 of Module 1 (Thiosulfate wash) to remove the remaining traces of NBS.

Visualizing the Workflow

WorkupLogic Start Crude Reaction Mixture (Product + NBS + Succinimide) SolventCheck Reaction Solvent? Start->SolventCheck NonPolar Non-Polar (CCl4, Benzene, Heptane) SolventCheck->NonPolar Non-Polar Polar Polar/Soluble (DCM, MeCN, EtOAc) SolventCheck->Polar Polar Filter Cool to 0°C & Filter (Removes bulk Succinimide) NonPolar->Filter ThioWash Wash 1: 10% Na2S2O3 (Reduces NBS to Succinimide) Polar->ThioWash Redissolve Concentrate & Redissolve in Ethyl Acetate Filter->Redissolve Redissolve->ThioWash BicarbWash Wash 2: Sat. NaHCO3 (Removes Succinimide) ThioWash->BicarbWash BrineWash Wash 3: Brine (Drying) BicarbWash->BrineWash Dry Dry (Na2SO4) & Concentrate BrineWash->Dry

Caption: Integrated workflow for removing NBS/Succinimide based on reaction solvent choice.

Troubleshooting & FAQs

Q1: My isolated product is turning yellow/brown upon standing. What happened?

  • Cause: This indicates the presence of free bromine (

    
    ) or residual NBS decomposing over time. Benzylic bromides are also light-sensitive.
    
  • Fix: Re-dissolve the product in ether/EtOAc and wash again with 10% Sodium Thiosulfate . Ensure the organic layer is colorless before drying. Store the final product in amber vials at -20°C [2].

Q2: I see a spot on TLC that co-elutes with my product. Is it Succinimide?

  • Diagnosis: Succinimide is very polar. If your product is the benzylic bromide, it should be significantly less polar than succinimide.

    • Test: Stain your TLC with

      
      . Succinimide does not stain well; your product (aromatic + phenol) will.
      
    • Alternative: The spot might be the starting material (methyl 4-methyl-2-hydroxybenzoate). Radical bromination rarely goes to 100% conversion because over-bromination (dibromide) competes.

  • Fix: If it is succinimide, use the Bicarbonate wash (Module 1, Step 3). If it is starting material, you must separate via column chromatography (Silica Gel, Hexane:EtOAc gradient).

Q3: Can I use NaOH to remove the Succinimide more efficiently?

  • CRITICAL WARNING: No.

  • Reasoning: Your product contains a phenol (

    
    ). NaOH will deprotonate this phenol (
    
    
    
    ), making your product water-soluble. You will lose your yield to the aqueous waste. Furthermore, benzylic bromides hydrolyze to benzyl alcohols in the presence of strong hydroxide [3]. Stick to mild Bicarbonate.

Q4: I am getting a terrible emulsion during the aqueous wash.

  • Cause: Phenolic compounds often act as surfactants, stabilizing emulsions.

  • Fix:

    • Add solid NaCl directly to the separatory funnel to increase ionic strength.

    • Filter the entire biphasic mixture through a small pad of Celite (breaks the surface tension).

    • Wait longer; do not shake vigorously—invert gently.

Safety & Handling

  • Lachrymator: Methyl 4-(bromomethyl)-2-hydroxybenzoate is a benzylic bromide. These are potent lachrymators (tear gas agents). Always handle in a fume hood.

  • NBS Disposal: Quench all NBS waste with thiosulfate before disposal to prevent the formation of toxic bromine gas in waste containers.

References

  • BenchChem. (2025).[1][2][7] Removal of unreacted N-bromosuccinimide from reaction mixtures. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds.[2][5][8] Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-hydroxybenzoate Safety Data Sheet. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectrum of Methyl 4-(bromomethyl)-2-hydroxybenzoate

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of meth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of methyl 4-(bromomethyl)-2-hydroxybenzoate, a key intermediate in the synthesis of various biologically active molecules. We will delve into the nuances of its ¹H and ¹³C NMR spectra, compare NMR with other analytical techniques, and provide a detailed experimental protocol for obtaining high-quality data.

The Structural Significance of Methyl 4-(bromomethyl)-2-hydroxybenzoate

Methyl 4-(bromomethyl)-2-hydroxybenzoate is a versatile bifunctional molecule.[1] Its bromomethyl group is a reactive site for nucleophilic substitution, allowing for its attachment to solid supports in combinatorial chemistry or for the introduction of various molecular fragments.[1] The hydroxybenzoate moiety, a derivative of salicylic acid, is a common pharmacophore found in numerous pharmaceuticals. A thorough understanding of its structure through techniques like NMR is crucial for ensuring the integrity of subsequent synthetic steps and the purity of the final products.

Deciphering the Code: ¹H and ¹³C NMR Spectral Analysis

NMR spectroscopy provides a detailed roadmap of a molecule's structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[2][3] The chemical environment of each nucleus dictates its resonance frequency (chemical shift), the splitting of signals (coupling), and the signal intensity (integration), offering a wealth of structural information.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of methyl 4-(bromomethyl)-2-hydroxybenzoate is expected to show five distinct signals. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene ring.

  • Hydroxyl Proton (-OH): This proton will likely appear as a broad singlet far downfield, typically in the range of 10-12 ppm.[5][6] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7][8][9] In aprotic solvents like DMSO-d₆, the signal is often sharper compared to protic solvents like methanol-d₄ where exchange with deuterium can broaden or even eliminate the signal.[7][10]

  • Aromatic Protons (Ar-H): The three protons on the benzene ring are in different chemical environments and will give rise to distinct signals.[11][12]

    • The proton ortho to the hydroxyl group and meta to the bromomethyl group is expected to be the most shielded and appear furthest upfield in the aromatic region (around 6.9-7.1 ppm). It will likely be a doublet.

    • The proton meta to both the hydroxyl and bromomethyl groups will be at an intermediate chemical shift (around 7.2-7.4 ppm) and will likely appear as a doublet of doublets.

    • The proton ortho to the bromomethyl group and meta to the hydroxyl group will be the most deshielded and appear furthest downfield in the aromatic region (around 7.5-7.7 ppm). It is expected to be a doublet. The coupling constants between adjacent aromatic protons (ortho-coupling) are typically in the range of 7-10 Hz, while coupling between protons separated by three bonds (meta-coupling) is smaller, around 2-3 Hz.[13]

  • Bromomethyl Protons (-CH₂Br): These two protons are chemically equivalent and will appear as a singlet. Due to the electronegativity of the bromine atom, this signal is expected in the region of 4.5-4.7 ppm.

  • Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group will also appear as a singlet, typically around 3.9 ppm.[6]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule.[4][14]

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 165-175 ppm.[15]

  • Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts between 110 and 160 ppm.[11][12] The carbon attached to the hydroxyl group will be significantly shielded, while the carbon attached to the ester group will be deshielded. The carbon attached to the bromomethyl group will also be influenced by the bromine atom.

  • Bromomethyl Carbon (-CH₂Br): This carbon will appear in the range of 30-40 ppm.

  • Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group will be the most shielded carbon and will appear furthest upfield, typically around 50-55 ppm.[14]

Table 1: Predicted NMR Data for Methyl 4-(bromomethyl)-2-hydroxybenzoate

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
-OH10.0 - 12.0br s-
Ar-H (ortho to -OH)6.9 - 7.1d115 - 120
Ar-H (meta to -OH & -CH₂Br)7.2 - 7.4dd120 - 125
Ar-H (ortho to -CH₂Br)7.5 - 7.7d130 - 135
-CH₂Br4.5 - 4.7s30 - 40
-OCH₃~3.9s50 - 55
C-OH--155 - 160
C-COOCH₃--125 - 130
C-Br--135 - 140
C=O--165 - 175

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.[16]

Table 2: Comparison of Analytical Techniques

Technique Information Provided Advantages Disadvantages
NMR Spectroscopy Detailed connectivity and 3D structure.[17]Non-destructive, provides unambiguous structural information.Lower sensitivity, requires larger sample amounts.[18]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[2][3]High sensitivity, can analyze complex mixtures.[19]Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.[2]Fast, simple, and inexpensive.Provides limited structural information.

For methyl 4-(bromomethyl)-2-hydroxybenzoate, MS would confirm the molecular weight (230.04 g/mol for the most common isotopes) and the presence of bromine through its characteristic isotopic pattern.[20][21][22] IR spectroscopy would show characteristic absorptions for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.[11] However, only NMR can definitively establish the precise arrangement of the substituents on the aromatic ring.

Experimental Protocol for NMR Analysis

Achieving high-quality NMR spectra requires meticulous sample preparation and adherence to standard operating procedures.[23][24][25]

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can reduce the rate of proton exchange, leading to sharper -OH signals.[10][26]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of methyl 4-(bromomethyl)-2-hydroxybenzoate for ¹H NMR and 20-50 mg for ¹³C NMR.[18][27]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[23]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[27]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

    • For more detailed structural information, consider acquiring 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons).[16][17]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5][14]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualizing the Analytical Workflow

The process of NMR spectrum analysis can be visualized as a systematic workflow from sample preparation to final structural confirmation.

Caption: Workflow for NMR spectrum analysis.

Conclusion

NMR spectroscopy stands as an indispensable tool for the unambiguous structural determination of organic molecules like methyl 4-(bromomethyl)-2-hydroxybenzoate. By carefully analyzing the chemical shifts, coupling patterns, and integration of the ¹H and ¹³C NMR spectra, researchers can gain a comprehensive understanding of the molecular architecture. When used in conjunction with other analytical techniques, NMR provides the robust data necessary to ensure the quality and purity of compounds critical to the advancement of drug discovery and development.

References

  • NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]

  • NMR Sample Preparation. Available from: [Link]

  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available from: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. Available from: [Link]

  • Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF - Slideshare. Available from: [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule - YouTube. Available from: [Link]

  • Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Available from: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. Available from: [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. Available from: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. Available from: [Link]

  • Can you explain the differences between IR, NMR and mass spectroscopy? - Quora. Available from: [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. Available from: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available from: [Link]

  • Hydroxyl Groups in NMR : r/Chempros - Reddit. Available from: [Link]

  • bmse001194 Methyl 4-hydroxybenzoate at BMRB. Available from: [Link]

  • 5 Analytical Techniques for Characterizing Unknown Samples. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation - ACS Publications. Available from: [Link]

  • Small Molecule Analysis Compendium : Shimadzu Scientific Instruments. Available from: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

  • A 'H-NMR and MD study of intramolecular hydrogen bonds in methyl P-cellobioside - DSpace. Available from: [Link]

  • Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem. Available from: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis - ACS Publications. Available from: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. Available from: [Link]

  • Comparison of NMR and MS | Metabolomics - EMBL-EBI. Available from: [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. Available from: [Link]

  • HYDROXYL PROTON MAGNETIC RESONANCE IN RELATION TO RING SIZE, SUBSTITUENT GROUPS, AND MUTAROTATION OF CARBOHYDRATES. Available from: [Link]

  • Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra... - ResearchGate. Available from: [Link]

  • NMR coupling. Available from: [Link]

  • Coupling constants for 1H and 13C NMR. Available from: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Available from: [Link]

  • Methyl 4-vinylbenzoate - The Royal Society of Chemistry. Available from: [Link]

  • 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Methyl 4-bromo-2-hydroxybenzoate (C8H7BrO3) - PubChemLite. Available from: [Link]

  • proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate) - Doc Brown. Available from: [Link]

  • Methyl 2-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 69974803 - PubChem. Available from: [Link]

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Comparative

Infrared spectroscopy peaks for ester and phenol in salicylate derivatives

Distinguishing Ester and Phenol Signatures in Drug Development Executive Summary This guide provides a technical analysis of the infrared (IR) spectral shifts observed in salicylate derivatives, specifically focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Ester and Phenol Signatures in Drug Development

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral shifts observed in salicylate derivatives, specifically focusing on Methyl Salicylate , Salicylic Acid , and Acetylsalicylic Acid (Aspirin) .

For researchers in drug development, distinguishing these compounds relies on understanding the competition between conjugation and hydrogen bonding (H-bonding) . The critical differentiator is the "Chelate Effect" in ortho-substituted phenols, which dramatically shifts carbonyl (


) and hydroxyl (

) absorption frequencies. This guide details these mechanistic shifts and provides a validated protocol for spectral acquisition.
Mechanistic Foundation: The Chelate Effect

To interpret salicylate spectra accurately, one must look beyond standard correlation tables. The ortho-substitution pattern creates a unique intramolecular environment.

  • The "Normal" Ester: A non-conjugated aliphatic ester typically absorbs at 1735–1750 cm⁻¹ .

  • The Salicylate Shift: In Methyl Salicylate, the phenolic hydrogen forms a stable 6-membered intramolecular H-bond ring with the ester carbonyl oxygen. This weakens the

    
     bond (reducing its force constant), causing the absorption to shift to a lower wavenumber (~1675–1680 cm⁻¹ ).[1]
    
  • The Aspirin Exception: In Acetylsalicylic Acid, the phenol is acetylated. The intramolecular donor is removed. Consequently, the ester carbonyl rebounds to its "normal" high-frequency position (~1750 cm⁻¹ ), creating a distinct two-carbonyl signature (Ester + Acid) absent in the other derivatives.

Visualization: Structural Dynamics & Spectral Logic

The following diagram illustrates the decision logic for identifying these derivatives based on the presence or absence of specific H-bonding interactions.

SalicylateLogic Start Unknown Salicylate Sample Check1750 Check Carbonyl Region (1750 cm⁻¹) Is there a sharp peak > 1740 cm⁻¹? Start->Check1750 Aspirin Acetylsalicylic Acid (Aspirin) (No Phenol, Acetyl Ester present) Check1750->Aspirin Yes (Ester is not H-bonded) CheckOH Check Hydroxyl Region (3200-3400 cm⁻¹) Is there a distinct Phenolic OH? Check1750->CheckOH No (Only lower freq C=O) CheckState Physical State / C=O Position CheckOH->CheckState Yes (Broad/Shifted OH) MeSal Methyl Salicylate (Liquid, Chelated Ester C=O ~1680 cm⁻¹) CheckState->MeSal Ester C=O (~1680) SalAcid Salicylic Acid (Solid, Dimerized Acid C=O ~1660 cm⁻¹) CheckState->SalAcid Acid C=O (~1660)

Figure 1: Decision tree for differentiating salicylate derivatives based on carbonyl frequency shifts and hydroxyl presence.

Comparative Spectral Data

The following table synthesizes experimental data, highlighting the specific wavenumber shifts caused by the mechanisms described above.

FeatureMethyl Salicylate (Oil of Wintergreen)Salicylic Acid (Precursor/Degradant)Acetylsalicylic Acid (Aspirin)
Functional Groups Ester, PhenolCarboxylic Acid, PhenolCarboxylic Acid, Ester (Acetyl)
Phenolic O-H ~3200 cm⁻¹ (Broad)Shifted low due to intramolecular H-bond.[2][3]~3230 cm⁻¹ (Broad)Shifted low due to H-bonding.Absent (Presence indicates degradation)
Acid O-H N/A3000–2500 cm⁻¹ Very broad "hump" (dimer).3000–2500 cm⁻¹ Very broad "hump" (dimer).
Ester C=O 1675–1685 cm⁻¹ Lowered by conjugation + chelation.[1]N/A1750–1760 cm⁻¹ Normal ester range (No H-bond).
Acid C=O N/A1655–1670 cm⁻¹ Conjugated & dimerized.1680–1695 cm⁻¹ Conjugated & dimerized.
Key Identifier Single C=O peak (low freq). Liquid state.[4][5]Single C=O peak (lowest freq).Double C=O peaks (1750 & 1690).

Critical Note: In Aspirin, the appearance of a peak near 3200 cm⁻¹ or a shift of the ester carbonyl from 1750 cm⁻¹ toward 1680 cm⁻¹ is a primary indicator of hydrolysis (degradation into salicylic acid and acetic acid).

Experimental Protocol: Validated Acquisition

To ensure reproducible data that captures these subtle H-bonding shifts, the following protocol is recommended.

Method Selection: ATR vs. Transmission
  • Preferred: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Why: Methyl salicylate is a liquid; Aspirin is a solid. ATR handles both without the moisture interference common in KBr pellets (which can disrupt the crucial H-bonding networks).

  • Alternative: Transmission (KBr Pellet) .

    • Why: Higher resolution for the "fingerprint" region (1500–500 cm⁻¹), but requires strict anhydrous handling to prevent hydrolysis of Aspirin during preparation.

Step-by-Step Workflow

Protocol Prep Sample Prep (Neat Liquid or Solid Powder) Load Load Sample (Cover Crystal Fully) Prep->Load Clean Background Scan (Clean Crystal, 4 scans) Clean->Prep Acquire Acquisition (4000-600 cm⁻¹, 16-32 scans) Load->Acquire Process Post-Process (ATR Correction, Baseline) Acquire->Process

Figure 2: Standardized ATR-FTIR workflow for salicylate analysis.

Detailed Steps:

  • Background: Collect an air background spectrum (minimum 4 scans) to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
  • Sample Loading:

    • Methyl Salicylate:[2][3][6][7][8][9][10] Place 1 drop of neat liquid on the ATR crystal.

    • Aspirin/Salicylic Acid:[11][12] Place ~10 mg of powder. Apply pressure using the anvil until the force gauge reaches the "green" zone (optimal contact).

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving split carbonyls).

    • Range: 4000–600 cm⁻¹.[12]

  • Validation (Self-Check):

    • Check 1: Is the baseline flat at 4000 cm⁻¹? If sloping, contact is poor.

    • Check 2: Is the

      
       doublet at 2350 cm⁻¹ subtracted? If inverted, the background is stale.
      
References & Authority

The spectral assignments and mechanistic explanations provided above are grounded in standard spectroscopic databases and physical organic chemistry principles.

  • NIST Chemistry WebBook. Methyl Salicylate Infrared Spectrum.[8] National Institute of Standards and Technology. [Link]

  • SDBS Database. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (Search: Acetylsalicylic acid).[11] [Link]

  • Pavia, D. L., et al. Introduction to Spectroscopy.[10] Cengage Learning. (Standard reference for "Rule of Three" in esters and H-bonding shifts).

  • Royal Society of Chemistry. The effect of polarity and hydrogen bonding on the salicylate anion. (Mechanistic insight into solvent/environment effects).[13] [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of methyl 4-(bromomethyl)-2-hydroxybenzoate

Title: Comparative Guide: Mass Spectrometry Profiling of Methyl 4-(bromomethyl)-2-hydroxybenzoate Subtitle: Structural Elucidation & Genotoxic Impurity (GTI) Analysis Strategies Executive Summary Methyl 4-(bromomethyl)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Mass Spectrometry Profiling of Methyl 4-(bromomethyl)-2-hydroxybenzoate Subtitle: Structural Elucidation & Genotoxic Impurity (GTI) Analysis Strategies

Executive Summary

Methyl 4-(bromomethyl)-2-hydroxybenzoate (C₉H₉BrO₃, MW 244.0/246.0) represents a critical structural motif in drug development, often serving as a bifunctional intermediate (alkylating agent + salicylate core). Due to the reactive benzylic bromide moiety, this compound is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines.

This guide compares the mass spectrometric behavior of this analyte using two distinct ionization architectures: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for trace quantification.

Key Findings:

  • Identification: The 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br is the primary identifier in both modes.

  • Fragmentation: EI is dominated by the loss of the bromine radical (benzylic cleavage), while ESI favors adduct formation or loss of HBr depending on source conditions.

  • Ortho-Effect: The salicylate motif (2-OH) induces a specific loss of methanol (32 Da), a diagnostic "ortho effect" absent in meta/para isomers.

Structural Context & Ionization Strategy

The molecule contains two competing fragmentation triggers:[1][2]

  • The Salicylate Core: A methyl ester with an ortho-hydroxyl group. This facilitates hydrogen transfer rearrangements (McLafferty-like and Ortho-effects).

  • The Benzyl Bromide Tail: A labile C-Br bond at the benzylic position. This bond is weak (~68 kcal/mol) and prone to heterolytic (ESI) or homolytic (EI) cleavage.

Comparative Performance: EI vs. ESI
FeatureElectron Ionization (GC-MS) Electrospray Ionization (LC-MS)
Primary Ion M⁺• (Radical Cation)[M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺
Stability Low (Extensive fragmentation)High (Soft ionization)
Base Peak m/z 165 (Loss of Br•)m/z 245/247 (Protonated Molecule)
LOD (Sensitivity) ~1–10 ppm (w/ Derivatization)< 100 ppb (Trace GTI analysis)
Key Limitation Requires TMS derivatization due to polar -OH group.Susceptible to in-source fragmentation (loss of HBr).

Fragmentation Pathways (Mechanism)

A. The Isotopic Signature (The "Bromine Flag")

Before analyzing fragmentation, the molecular ion cluster must be verified. Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Observation: You will see a "twin tower" peak at m/z 244 and 246 (in EI) or 245 and 247 (in ESI).

  • Validation: If this 1:1 ratio is absent, the bromine has been lost (hydrolysis artifact) or the peak is an interference.

B. Pathway 1: Benzylic Cleavage (Dominant in EI)

The most thermodynamically favorable pathway is the loss of the bromine atom. The resulting carbocation is stabilized by the aromatic ring and the electron-donating hydroxyl group.

  • Mechanism: M⁺• (244/246)

    
     [M – Br]⁺ (165) + Br•
    
  • Result: A massive peak at m/z 165 . This ion often becomes the base peak in EI spectra.

C. Pathway 2: The "Ortho Effect" (Salicylate Specific)

The close proximity of the phenolic hydrogen (2-OH) and the ester methoxy group (-OCH₃) allows for a 1,5-hydrogen shift.

  • Mechanism: Intramolecular hydrogen bond

    
     Transfer of phenolic H to methoxy O 
    
    
    
    Loss of neutral Methanol (CH₃OH, 32 Da).
  • Result: A diagnostic peak at [M – 32] .

    • In EI: m/z 212/214.

    • In ESI: m/z 213/215.

Visualization: Fragmentation Logic

Fragmentation Parent Parent Ion [C9H9BrO3] (m/z 244/246) BenzylCat Benzylic Cation [C9H9O3]+ (m/z 165) (Base Peak in EI) Parent->BenzylCat Loss of Br• (-79/81) (Fastest Step) OrthoIon Ortho-Effect Ion [M - MeOH] (m/z 212/214) Parent->OrthoIon Loss of CH3OH (-32) (Ortho Effect) Acylium Acylium Ion [C8H6O2]+ (m/z 133) BenzylCat->Acylium Loss of CH3OH (-32) OrthoIon->Acylium Loss of Br• (-79/81)

Figure 1: Competing fragmentation pathways.[3][4] The loss of Bromine is kinetically favored, but the loss of Methanol confirms the salicylate structure.

Experimental Protocol: Trace Analysis

For drug development, this compound is usually analyzed as a genotoxic impurity.[5] The following protocol utilizes LC-MS/MS (ESI) for maximum sensitivity.

Step-by-Step Methodology
  • Sample Preparation (Crucial):

    • Solvent: Do NOT use Methanol. The reactive benzyl bromide can transesterify or react with methanol to form the methyl ether artifact (Methyl 4-(methoxymethyl)-2-hydroxybenzoate), leading to false negatives.

    • Protocol: Dissolve sample in Acetonitrile (ACN) or DMSO .

    • Concentration: Prepare standard curve from 1 ng/mL to 1000 ng/mL.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Water/ACN with 0.1% Formic Acid.

    • Gradient: Fast ramp (5% to 95% B in 3 mins) to elute the non-polar benzyl bromide quickly.

  • MS Parameters (Source Optimization):

    • Mode: ESI Positive (+).

    • Source Temp: Keep LOW (< 250°C) . High temperatures cause thermal degradation (loss of HBr) before ionization.

    • MRM Transitions (Quantification):

      • Quantifier: 245.0

        
         165.0 (Loss of HBr).
        
      • Qualifier: 247.0

        
         167.0 (Isotope confirmation).
        

Comparative Analysis: Alternative Approaches

When validating your method, you may consider GC-MS.[4] Below is the data-driven comparison of why LC-MS is generally preferred for this specific target.

MetricDirect LC-MS (Recommended) GC-MS (Alternative)
Sample Prep Simple dilution (ACN).Derivatization required. The phenolic -OH causes tailing. Must use BSTFA/TMCS to form TMS-ether.
Artifact Risk Low (if MeOH avoided).High. Thermal degradation of -CH2Br in the injector port is common.
Spectral Data Shows [M+H]+ and [M+NH4]+. Clean molecular ion.Shows M+ and heavy fragmentation.[6] Good for library matching but harder for trace quant.
Suitability Best for Genotoxic Impurity Screening. Best for raw material purity % (High concentration).
Decision Matrix

DecisionMatrix Start Start: Analyze Methyl 4-(bromomethyl)- 2-hydroxybenzoate Goal Goal? Start->Goal Trace Trace Impurity (GTI < 10 ppm) Goal->Trace Purity Raw Material Purity (> 95%) Goal->Purity LCMS LC-MS/MS (ESI+) (Monitor 245 -> 165) Trace->LCMS High Sensitivity GCMS GC-MS (EI) (Requires TMS Derivatization) Purity->GCMS Structural Fingerprint

Figure 2: Workflow decision matrix based on analytical goals.

References

  • MassBank. (2025).[7] Mass Spectrum of Benzyl Bromide (EI). Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP000203.[7] Link

  • Todua, N. G., & Mikaia, A. I. (2016).[4] Mass spectrometry of analytical derivatives.[4] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[4] Link

  • ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • Prukała, D., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65.[8] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(bromomethyl)-2-hydroxybenzoate

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. Methyl 4-(bromomethyl)-2-hydroxyb...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. Methyl 4-(bromomethyl)-2-hydroxybenzoate is a reactive intermediate, and its handling requires meticulous attention to detail to ensure the safety of personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.

Understanding the Hazard: Why This Compound Demands Respect

Methyl 4-(bromomethyl)-2-hydroxybenzoate is not a benign substance. Its chemical structure incorporates features that necessitate a conservative approach to handling. The primary hazards associated with this compound are:

  • Acute Toxicity: It is classified as harmful if swallowed.[1]

  • Corrosivity and Irritation: The presence of the bromomethyl group, a classic alkylating agent, suggests a high potential for reactivity. Safety data sheets indicate it can cause severe skin burns and eye damage.[2][3] It is also identified as a lachrymator, a substance that causes tearing.[2]

  • Respiratory Irritation: As a powder, it can be easily aerosolized, and inhalation may cause respiratory irritation.[1]

The bromomethyl group is an electrophilic site, meaning it can react with nucleophiles in biological macromolecules like DNA and proteins. This reactivity is the basis for its utility in synthesis but also the root of its potential biological hazard. Therefore, our primary safety goal is to prevent any direct contact with the substance.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task and the associated risk of exposure. Below is a summary of the required PPE, followed by a detailed explanation for each operational scenario.

Task / Scenario Minimum PPE Requirement
Pre-Use Inspection & Transport Safety Glasses, Nitrile Gloves
Weighing Solid Compound Safety Goggles, Face Shield, Double Nitrile Gloves, Lab Coat, Respiratory Protection (N95)
Dissolution & Solution Transfer Safety Goggles, Double Nitrile Gloves, Lab Coat
Reaction Monitoring & Work-up Safety Goggles, Double Nitrile Gloves, Lab Coat
Waste Disposal Safety Goggles, Double Nitrile Gloves, Lab Coat
Large Spill Cleanup Chemical Splash Goggles, Face Shield, Chemical-Resistant Gown, Double Nitrile or Neoprene Gloves, Shoe Covers, Respirator (PAPR or Cartridge)
Eye and Face Protection: Your First Line of Defense

Given that Methyl 4-(bromomethyl)-2-hydroxybenzoate is a lachrymator and can cause severe eye damage, robust eye protection is non-negotiable.[2][3]

  • Safety Glasses: Provide a minimum level of protection and are suitable for tasks with a low risk of splashes, such as inspecting a sealed container.

  • Chemical Splash Goggles: These are required for any task involving open handling of the powder or its solutions. Goggles form a seal around the eyes, offering protection from splashes, dust, and vapors that standard safety glasses do not.[4]

  • Face Shield: When weighing the powder or during any operation with a significant splash or aerosolization risk, a full-face shield must be worn in addition to safety goggles.[5][6] This provides a secondary layer of protection for the eyes and shields the entire face from contact.

Hand Protection: The Importance of the Right Glove

Skin contact is a primary route of exposure, and the compound's potential to cause severe burns necessitates careful glove selection.[2][7]

  • Material Selection: Nitrile gloves are a suitable choice for incidental contact due to their general resistance to a range of chemicals and physical robustness.[8] For prolonged handling or in the event of a spill, heavier-duty gloves like neoprene or butyl rubber offer superior protection against corrosive substances.[8]

  • The "Double Gloving" Mandate: For all handling of this compound, wearing two pairs of nitrile gloves is mandatory.[5][9] This practice is a critical safeguard. The outer glove absorbs the primary contamination, and should it be breached, the inner glove provides a secondary, clean barrier, allowing the user time to retreat, remove the compromised outer glove, and re-glove safely. The inner glove should be tucked under the cuff of the lab coat, with the outer glove worn over the cuff.[5]

  • Immediate Replacement: Gloves must be changed immediately if contamination is suspected.[10] Do not wear contaminated gloves to handle common surfaces like door handles, keyboards, or lab notebooks.

Body Protection: Shielding Beyond the Hands
  • Laboratory Coat: A standard, buttoned lab coat is required at all times. For tasks with a higher risk of splashes, a polyethylene-coated, disposable gown that is resistant to chemical permeation is recommended.[9] Cloth lab coats are not suitable for handling significant quantities of hazardous materials as they are absorbent.[9]

  • Closed-Toed Shoes: Full-coverage, non-absorbent shoes are mandatory in any laboratory environment to protect from spills.

Respiratory Protection: Preventing Inhalation

As a fine powder, Methyl 4-(bromomethyl)-2-hydroxybenzoate can easily become airborne, especially during weighing and transfer.

  • Engineering Controls First: The primary method for controlling airborne hazards is using engineering controls, such as a certified chemical fume hood or a powder containment hood.[11]

  • When Respirators are Required: When engineering controls are not feasible or during a spill cleanup, respiratory protection is essential. A NIOSH-certified N95 respirator is the minimum requirement for handling powders that may become airborne.[5][6] This will protect against inhaling fine particles. For large spills, a higher level of protection, such as a full-facepiece respirator with chemical cartridges or a Powered Air-Purifying Respirator (PAPR), should be used.[5]

Operational and Disposal Plans: Step-by-Step Guidance

Safe Handling Protocol
  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Verify that a functioning eyewash station and safety shower are immediately accessible.[7]

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection. If required, fit-check your respirator.

  • Weighing: Conduct all weighing of the solid inside a chemical fume hood or a ventilated balance enclosure. Use a spatula to gently transfer the powder, minimizing dust generation.[12] Close the container immediately after use.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling: After completing the task, wipe down the work surface with an appropriate solvent. Remove the outer gloves first, followed by the lab coat and other PPE. Remove the inner gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after any handling procedure, even if gloves were worn.[11][12]

Spill Management Protocol

A prompt and correct response to a spill is critical to prevent exposure.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Secure the Area: Cordon off the spill area to prevent others from entering.[13]

  • Don Appropriate PPE: For a small powder spill, the PPE outlined for weighing is sufficient. For larger spills, upgrade to a chemical-resistant gown and enhanced respiratory protection.[5]

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent further aerosolization.[14]

    • Do NOT use water to clean up the solid as it may create a corrosive solution.

    • Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container using non-sparking tools.[12]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

This workflow can be visualized as follows:

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Secure Area Start->Alert Assess Assess Spill Size & Ventilation Alert->Assess DonPPE_Small Don Standard PPE: (Goggles, Face Shield, Double Gloves, N95) Assess->DonPPE_Small Small Spill DonPPE_Large Don Enhanced PPE: (Gown, PAPR, Heavy Gloves) Assess->DonPPE_Large Large Spill Contain Cover with Inert Absorbent (e.g., Sand, Vermiculite) DonPPE_Small->Contain DonPPE_Large->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decontaminate Clean Area with Solvent, Then Soap & Water Collect->Decontaminate Dispose Dispose of All Contaminated Materials as Hazardous Waste Decontaminate->Dispose End End of Response Dispose->End

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